Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl
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Overview
Description
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride is a bicyclic compound that features an 8-aminobicyclo[3.2.1]octane core. This structure is notable for its rigidity and unique spatial arrangement, which can influence its chemical reactivity and biological activity. The compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This process often employs a dual catalytic system, such as a rhodium(II) complex combined with a chiral Lewis acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the preparation of acyclic starting materials, followed by stereocontrolled formation of the bicyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound features a similar bicyclic core and is studied for its nematicidal activity.
The uniqueness of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H20ClNO2 |
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Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12;/h7-10H,2-6,12H2,1H3;1H |
InChI Key |
WMVPQFDONFMUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)C2N.Cl |
Origin of Product |
United States |
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